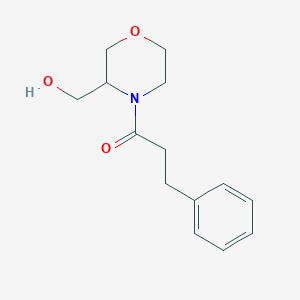

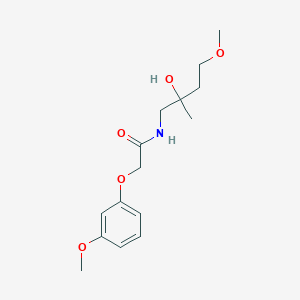

1-(3-(Hydroxymethyl)morpholino)-3-phenylpropan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

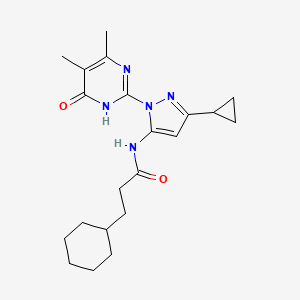

The compound “1-(3-(Hydroxymethyl)morpholino)-3-phenylpropan-1-one” is a complex organic molecule. It contains a morpholino group, which is a type of oligomer molecule used in molecular biology to modify gene expression . The morpholino group’s molecular structure contains DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups .

Synthesis Analysis

The synthesis of morpholino monomers can be performed in a few steps through the condensation between 6-hydroxymethyl-morpholine acetal and nucleobases under Lewis acid conditions . Protodeboronation of alkyl boronic esters is another method that has been reported for the synthesis of similar compounds .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques such as ATR-FTIR spectroscopy, Scanning Electron Microscopy (SEM), and Dynamic Light Scattering (DLS) . These techniques can provide information about the molecular structure, morphology, and growth mechanism of the compound .Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and depend on the specific conditions and reagents used. For example, the protodeboronation of alkyl boronic esters has been reported as a possible reaction involving similar compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques. For example, High-Performance Liquid Chromatography (HPLC) can be used to purify and analyze morpholinos .Applications De Recherche Scientifique

Indole Derivatives Synthesis

Indoles are significant heterocyclic compounds found in natural products and drugs. HMMP serves as a precursor for indole derivatives due to its morpholino and phenyl groups. Researchers have explored novel synthetic methods to construct indoles, which play essential roles in cell biology. The Fischer indole synthesis is one such approach, yielding tricyclic indoles from HMMP and phenylhydrazine hydrochloride .

Biological Activity and Pharmacology

Indole derivatives exhibit diverse biological properties. For instance, indole-3-acetic acid (IAA), a plant hormone, arises from tryptophan degradation. HMMP-derived indoles may have similar effects on plant growth and development. Additionally, indole derivatives have been investigated for their pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects .

Metal-Organic Frameworks (MOFs)

HMMP can serve as a ligand in the construction of porphyrin-based metal-organic frameworks (MOFs) . These hybrid materials possess high porosity, large surface areas, and nanoscale dimensions. Researchers explore MOFs for biomedical applications, such as drug delivery, imaging, and catalysis. HMMP-derived MOFs could offer unique properties for targeted therapies .

Mécanisme D'action

Safety and Hazards

Orientations Futures

The use of morpholino-based compounds in research and therapeutics is a promising area of study. For example, morpholino-based hydrogels have been studied for their response to morpholino targets . Additionally, guidelines for the use of morpholinos in zebrafish have been published, indicating the growing interest in this field .

Propriétés

IUPAC Name |

1-[3-(hydroxymethyl)morpholin-4-yl]-3-phenylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c16-10-13-11-18-9-8-15(13)14(17)7-6-12-4-2-1-3-5-12/h1-5,13,16H,6-11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAUIFFPMJXZEDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1C(=O)CCC2=CC=CC=C2)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-(Hydroxymethyl)morpholino)-3-phenylpropan-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetic acid](/img/structure/B3011118.png)

![ethyl 2-[[2-[1-[2-[(3,4-dimethylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B3011121.png)

![4-(2-fluorophenyl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B3011126.png)

![4-[4-[6-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B3011135.png)

![4-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]-N-(cyanomethyl)-4-oxobutanamide](/img/structure/B3011137.png)